![molecular formula C18H18O6S B14718961 [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate CAS No. 6954-31-0](/img/structure/B14718961.png)
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of an acetyloxy group attached to a methylphenyl sulfonyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate typically involves the esterification of the corresponding sulfonyl phenol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to improve their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding sulfonyl phenol. This phenol can then interact with enzymes or receptors, modulating their activity. The sulfonyl group may also participate in binding interactions, contributing to the compound’s overall effect.
類似化合物との比較
- [4-(4-Methoxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Hydroxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Chlorophenyl)sulfonyl-2-methylphenyl] acetate
Comparison: Compared to its analogs, [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate has unique properties due to the presence of the acetyloxy group. This group can undergo hydrolysis, making the compound more reactive in certain biological and chemical contexts. The methyl group on the aromatic ring also influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.
特性
CAS番号 |
6954-31-0 |
|---|---|
分子式 |
C18H18O6S |
分子量 |
362.4 g/mol |
IUPAC名 |
[4-(4-acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate |
InChI |
InChI=1S/C18H18O6S/c1-11-9-15(5-7-17(11)23-13(3)19)25(21,22)16-6-8-18(12(2)10-16)24-14(4)20/h5-10H,1-4H3 |
InChIキー |
UXRHLPHEBUZWBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


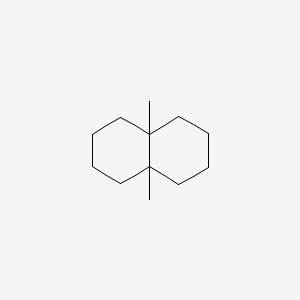
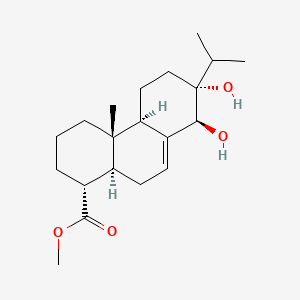
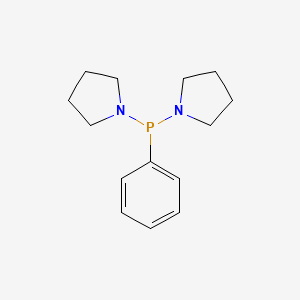
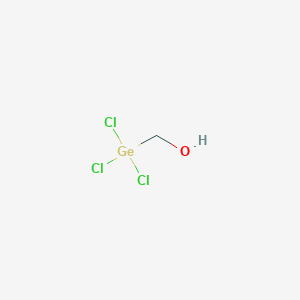
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
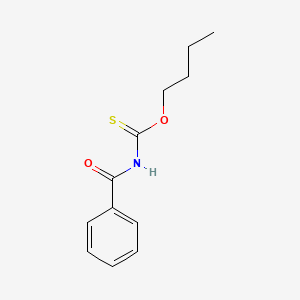
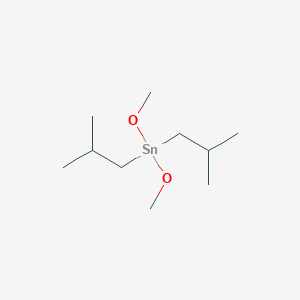
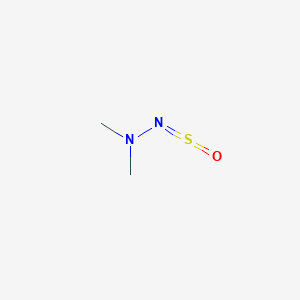
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)


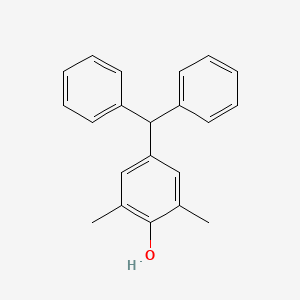
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
